4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone (E/Z Mixture)
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Description
4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone (E/Z Mixture), also known as 4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone (E/Z Mixture), is a useful research compound. Its molecular formula is C₁₃H₉I₂NO₄ and its molecular weight is 497.02. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
Oxazolones, including derivatives similar to the compound , have been extensively studied for their reactivity and synthetic utility. They serve as precursors in the synthesis of a variety of heterocyclic compounds. For instance, oxazolones have been employed in the synthesis of 2H-pyran-2-ones and fused pyran-2-ones through reactions with activated methylene compounds under both acidic and basic conditions (Kočevar et al., 1992). Additionally, the synthesis of geometric isomers of oxazolones has been achieved, highlighting the versatility of these compounds in generating structurally diverse molecules (Cativiela et al., 1985).
Application in Nonlinear Optical Materials
Oxazolone derivatives have been identified as potential candidates for applications in nonlinear optics (NLO). For example, the synthesis and NLO properties of 4-substituted benzylidene-2-phenyl oxazol-5-ones have been studied, revealing significant two-photon absorption cross-sections. These materials are promising for photonics and electronics, owing to their large nonlinearity originating from extensively delocalized π-electron distribution (Murthy et al., 2010). Furthermore, push-pull oxazolones derivatives exhibit high fluorescent properties and two-photon absorption cross-sections, making them suitable for advanced optical applications (Rodrigues et al., 2012).
Chemical Transformations and Bioactive Compound Synthesis
Oxazolones are involved in various chemical transformations leading to bioactive molecules. For instance, reactions with amines and other nucleophiles demonstrate the compound's utility in synthesizing amino acid derivatives and other biologically relevant structures. These reactions often retain the exocyclic double bond geometry, showcasing the specificity of oxazolone chemistry in complex synthesis pathways (Blasco et al., 1988).
Properties
IUPAC Name |
[2,6-diiodo-4-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9I2NO4/c1-6-16-11(13(18)19-6)5-8-3-9(14)12(10(15)4-8)20-7(2)17/h3-5H,1-2H3/b11-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVMVIJKFXPLNL-VZUCSPMQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=CC(=C(C(=C2)I)OC(=O)C)I)C(=O)O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N/C(=C/C2=CC(=C(C(=C2)I)OC(=O)C)I)/C(=O)O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9I2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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